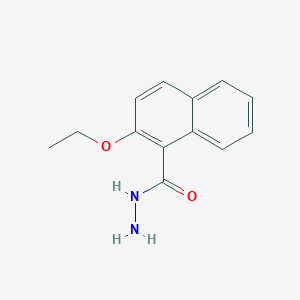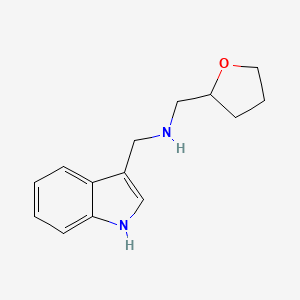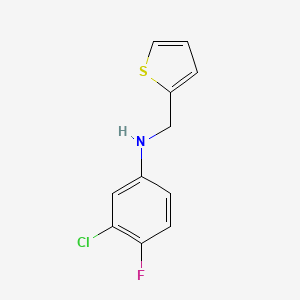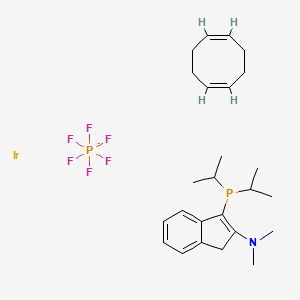![molecular formula C12H16BrN B3161434 N-[(3-bromophenyl)methyl]cyclopentanamine CAS No. 869952-71-6](/img/structure/B3161434.png)
N-[(3-bromophenyl)methyl]cyclopentanamine
Descripción general
Descripción
N-[(3-bromophenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C12H16BrN. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyclopentanamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]cyclopentanamine typically involves a multi-step process:
Bromination of Benzylamine: The initial step involves the bromination of benzylamine to introduce the bromine atom at the meta position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Formation of Cyclopentanamine: The next step involves the formation of the cyclopentanamine moiety. This can be done by reacting cyclopentanone with ammonia (NH3) under reductive amination conditions.
Coupling Reaction: Finally, the brominated benzylamine is coupled with the cyclopentanamine moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-bromophenyl)methyl]cyclopentanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2).
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of N-[(3-hydroxyphenyl)methyl]cyclopentanamine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-[(3-bromophenyl)methyl]cyclopentylamine.
Aplicaciones Científicas De Investigación
N-[(3-bromophenyl)methyl]cyclopentanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of receptor binding and enzyme inhibition.
Industrial Applications: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[(3-bromophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopentanamine moiety can further influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-chlorophenyl)methyl]cyclopentanamine
- N-[(3-fluorophenyl)methyl]cyclopentanamine
- N-[(3-iodophenyl)methyl]cyclopentanamine
Uniqueness
N-[(3-bromophenyl)methyl]cyclopentanamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTIYRODMSTRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine](/img/structure/B3161354.png)
amine](/img/structure/B3161355.png)
amine](/img/structure/B3161362.png)
![3-[(4-Ethoxyphenyl)methylamino]propan-1-ol](/img/structure/B3161366.png)
amine](/img/structure/B3161375.png)
![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3161383.png)


amine](/img/structure/B3161398.png)
![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B3161406.png)
amine](/img/structure/B3161409.png)

![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161441.png)

